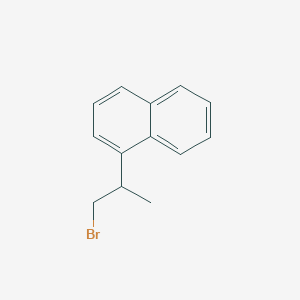

1-(1-Bromopropan-2-yl)naphthalene

Description

1-(1-Bromopropan-2-yl)naphthalene is a brominated naphthalene derivative featuring a bromopropane substituent at the 1-position of the naphthalene ring. Brominated naphthalenes are critical intermediates in organic synthesis, particularly in cross-coupling reactions, polymer chemistry, and materials science . The bromoalkyl chain in this compound may influence its reactivity, solubility, and molecular interactions compared to simpler bromonaphthalenes (e.g., 1-bromonaphthalene) or methyl-substituted derivatives.

Properties

Molecular Formula |

C13H13Br |

|---|---|

Molecular Weight |

249.15 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)naphthalene |

InChI |

InChI=1S/C13H13Br/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3 |

InChI Key |

HIBKMMTUEQOODQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Bromopropan-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures . Another approach involves the photobromination of naphthalene with molecular bromine, followed by dehydrobromination to yield the desired product .

Industrial production methods often involve the use of hydrobromic acid and dichloroethane in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Bromopropan-2-yl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common reagents used in these reactions include bromine, hydrobromic acid, and various catalysts like palladium .

Scientific Research Applications

1-(1-Bromopropan-2-yl)naphthalene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their potential as pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)naphthalene involves its interaction with molecular targets through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which metabolize the compound into reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1-Bromopropan-2-yl)naphthalene with structurally related brominated naphthalene derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Physical Properties

Key differences arise from substituent size, bromine position, and alkyl chain length:

*Properties estimated based on analogs.

Biological Activity

1-(1-Bromopropan-2-yl)naphthalene, a compound with significant potential in various biological applications, has been the subject of research due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a bromopropane group. Its chemical structure can be represented as follows:

- Molecular Formula : C13H13Br

- Molecular Weight : 249.15 g/mol

- IUPAC Name : 1-bromo-2-(propan-2-yl)naphthalene

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can participate in electrophilic substitution reactions, influencing the reactivity of the naphthalene ring. This interaction may lead to modulation of enzyme activities or receptor binding.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For example, research has indicated that halogenated naphthalenes can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of naphthalene derivatives has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The presence of the bromine atom may enhance these properties by stabilizing radical intermediates .

Study on Antimicrobial Effects

A study conducted on various naphthalene derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Control (Amoxicillin) | 16 | Antimicrobial |

Research on Antioxidant Activity

In vitro assays assessing the antioxidant capacity of halogenated naphthalenes revealed that these compounds could significantly reduce lipid peroxidation in cellular models. The mechanism was attributed to the ability of these compounds to donate electrons and neutralize free radicals effectively .

Q & A

Basic: What are the optimal synthetic routes for 1-(1-Bromopropan-2-yl)naphthalene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves bromination of a naphthalene derivative. A common approach is the substitution of a hydroxyl or hydrogen group on the naphthalene ring with a brominated isopropyl moiety. Key considerations include:

- Catalyst selection : Use Lewis acids (e.g., AlBr₃) to enhance electrophilic aromatic substitution.

- Solvent optimization : Non-polar solvents (e.g., dichloromethane) improve reaction homogeneity.

- Temperature control : Maintain 0–5°C to minimize side reactions like polybromination.

Yield optimization requires monitoring via TLC or GC-MS, with purification by column chromatography. Safety protocols for bromine handling, such as fume hood use and PPE, are critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify bromine-induced deshielding in the naphthalene ring (δ 7.2–8.5 ppm for aromatic protons) and isopropyl group splitting patterns (e.g., δ 1.5–2.5 ppm for CH₂Br).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 253 (M⁺) and isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2).

- IR Spectroscopy : Confirm C-Br stretching vibrations at 500–600 cm⁻¹.

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Advanced: How can SHELX software resolve crystallographic data challenges for this compound?

Methodological Answer:

SHELXL is widely used for refining crystal structures:

- Data Input : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve heavy bromine atoms.

- Twinning Analysis : Employ SHELXD for deconvoluting twinned crystals, common in brominated aromatics due to symmetry ambiguities.

- Validation : Check R-factors (target <5%) and residual electron density maps for missed solvent molecules.

Challenges include handling disorder in the isopropyl group; iterative refinement with restraints on bond lengths/angles improves accuracy .

Advanced: What methodologies assess the toxicological profile of this compound in mammalian models?

Methodological Answer:

Follow ATSDR’s framework for hazard identification:

- Inhalation/Oral Exposure Studies : Dose rodents at 10–100 mg/kg/day for 28 days, monitoring hepatic enzymes (ALT, AST) and histopathology.

- Mechanistic Analysis : Quantify metabolites (e.g., naphthol derivatives) via HPLC-MS to evaluate bioactivation pathways.

- Data Inclusion Criteria : Use Table B-1 () to prioritize endpoints like respiratory effects or hepatotoxicity.

Non-peer-reviewed studies require validation by three independent experts to minimize bias .

Advanced: How can computational tools predict the stability of this compound under reactive conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess bond dissociation energies (C-Br ~70 kcal/mol).

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to predict hydrolysis rates.

- Reactivity Descriptors : Use Fukui indices to identify electrophilic sites on the naphthalene ring.

Compare computational results with experimental kinetic data to validate models .

Data Contradiction: How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Cross-Validation : Use multiple techniques (e.g., NMR, X-ray) to confirm molecular structure.

- Database Alignment : Check NIST Chemistry WebBook for benchmark spectra .

- Stereoelectronic Effects : Account for bromine’s inductive effects, which may shift NMR peaks unpredictably.

If contradictions persist, re-examine sample purity or consider alternative conformers .

Environmental Fate: What experimental designs evaluate environmental persistence?

Methodological Answer:

- OECD 301B Test : Measure biodegradation in activated sludge over 28 days, monitoring CO₂ evolution.

- Photolysis Studies : Exclude the compound to UV light (λ=254 nm) and analyze degradation products via GC-MS.

- Emission Modeling : Use methods from museum emission studies ( ) to estimate airborne concentrations in enclosed labs.

Prioritize chronic aquatic toxicity testing (EC₅₀ <1 mg/L) due to bromine’s bioaccumulation potential .

Advanced: What strategies address conflicting toxicity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from studies meeting Table B-1 inclusion criteria () and adjust for covariates (e.g., species, exposure duration).

- Dose-Response Modeling : Use benchmark dose (BMD) software to identify thresholds for adverse effects.

- Mechanistic Reconciliation : Compare metabolic pathways (e.g., cytochrome P450 activation) across species to explain variability.

Unresolved contradictions highlight data gaps for prioritized research (per CERCLA Section 104) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.